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Compound of Interest

Compound Name: Methyl retinoate

Cat. No.: B020215

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of methyl retinoate, a key derivative of vitamin A. This document details the characteristic
spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-
Visible (UV-Vis), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental
protocols for acquiring these spectra and visualizes the relevant biochemical pathways, offering
a critical resource for researchers in drug development and related scientific fields.

Introduction

Methyl retinoate, the methyl ester of retinoic acid, is a member of the retinoid family, which
plays a crucial role in various biological processes, including cell growth, differentiation, and
vision. As a subject of extensive research in pharmacology and drug development, a thorough
understanding of its structural and electronic properties is paramount. Spectroscopic
techniques are indispensable tools for the elucidation of its molecular structure and for its
guantification in various matrices. This guide serves as a centralized repository of
spectroscopic data and analytical methodologies for methyl retino-ate.

Spectroscopic Data

The following sections summarize the key spectroscopic data for all-trans-methyl retinoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR): While a complete, unambiguously assigned high-resolution spectrum
for methyl retinoate is not readily available in public databases, the expected chemical shifts
can be inferred from the structure and data for similar retinoids. The spectrum would be
complex due to the numerous olefinic protons and their coupling. Key expected proton signals
are:

» Olefinic Protons: Multiple signals in the range of 5.5-7.5 ppm, exhibiting complex splitting
patterns (doublets, triplets, or multiplets) due to cis and trans couplings.

o Methyl Protons: Singlets corresponding to the methyl groups on the cyclohexene ring and
the polyene chain, typically appearing between 1.0 and 2.5 ppm.

o Ester Methyl Protons: A distinct singlet for the -OCHs group, expected around 3.7 ppm.

o Cyclohexene Methylene Protons: Signals for the CHz groups in the ring, likely appearing in
the upfield region of 1.4-2.1 ppm.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information on the different
carbon environments in the molecule.

Carbon Atom Chemical Shift (ppm)
C=0 ~167

Olefinic Cs 120 - 155

-OCHs ~51

Quaternary Cs 30-40

CHs 30-40

CHzs 19-40

CHss 12-30

Note: The specific assignments for each carbon atom require detailed 2D NMR experiments.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of methyl retinoate is characterized by the following absorption bands:

Wavenumber (cm™1) Vibrational Mode Functional Group
~2950-2850 C-H stretching Alkanes (CHs, CH2)
~1715 C=0 stretching Ester

~1610 C=C stretching Conjugated Alkene

~1230 and ~1150 C-O stretching Ester

~965 =C-H bending (out-of-plane) Trans-disubstituted alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended system of conjugated double bonds, methyl retinoate strongly absorbs
ultraviolet radiation. The absorption maximum (Amax) is a key characteristic. For all-trans-
retinoic acid in ethanol, the Amax is reported to be around 345.6 nm[1]. It is expected that the
Amax for methyl retinoate in a similar solvent like ethanol would be in a very close range,
approximately 350 nm. This absorption is due to a T — 11* electronic transition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For methyl retinoate (C21H3002), the expected molecular weight is
approximately 314.46 g/mol .

Electron lonization (EIl) Mass Spectrum:

e Molecular lon (M*): A peak at m/z 314 is expected, corresponding to the intact molecule with
one electron removed.

o Key Fragment lons: The fragmentation pattern of esters often involves cleavage at the ester
group. Common fragments for methyl retinoate would include:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C339162&Mask=200
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Loss of the methoxy group (-OCHs): [M - 31]* at m/z 283.
o Loss of the carbomethoxy group (-COOCHSs): [M - 59]* at m/z 255.

o Cleavage of the polyene chain can lead to a series of smaller fragments. PubChem data
indicates major fragments at m/z 314, 159, and 105.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of methyl
retinoate.

NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of high-purity methyl retinoate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCls).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, filter the solution to remove any particulate matter.

1H and 13C NMR Acquisition:

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

e For *H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio.

e For 3C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will
be required due to the low natural abundance of 13C.

* Process the raw data (Fourier transformation, phase correction, and baseline correction) to
obtain the final spectrum.
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» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid or liquid methyl retinoate sample directly onto the crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

FTIR Spectrum Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

Sample Preparation:

» Prepare a stock solution of methyl retinoate of a known concentration in a UV-grade solvent
(e.g., ethanol or hexane). Due to the high molar absorptivity of retinoids, a dilute solution (in
the micromolar range) is typically required.

» Prepare a series of dilutions from the stock solution to determine the linear range of
absorbance if quantification is desired.

UV-Vis Spectrum Acquisition:

e Use a dual-beam UV-Vis spectrophotometer.
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 Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 Fill a matched quartz cuvette with the methyl retinoate solution.

e Scan the sample over a wavelength range that includes the expected Amax (e.g., 200-500
nm).

e The resulting spectrum will show the absorbance as a function of wavelength, from which the
Amax can be determined.

Mass Spectrometry (GC-MS)
Sample Preparation:

o Dissolve a small amount of methyl retinoate in a volatile organic solvent (e.g., hexane or
ethyl acetate) to a suitable concentration for GC-MS analysis.

« If analyzing a complex mixture, an extraction and/or derivatization procedure may be
necessary to isolate and prepare the methyl retinoate for analysis.

GC-MS Analysis:

« Inject the sample solution into a gas chromatograph equipped with a suitable capillary
column (e.g., a non-polar or medium-polarity column).

e The gas chromatograph separates the components of the sample based on their boiling
points and interactions with the column's stationary phase.

e The separated components then enter the mass spectrometer, where they are ionized
(typically by electron ionization, EI).

e The mass spectrometer separates the resulting ions based on their mass-to-charge ratio
(m/z) and records the relative abundance of each ion, generating a mass spectrum for each
component.

Signaling Pathway and Experimental Workflow
Visualization
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The biological effects of retinoids are primarily mediated through the retinoic acid signaling
pathway. Methyl retinoate, as a derivative of retinoic acid, is expected to interact with this
pathway.
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Caption: Retinoid metabolism and signaling pathway.

The following diagram illustrates a general workflow for the spectroscopic analysis of a
compound like methyl retinoate.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of methyl
retinoate. The presented data and protocols are intended to assist researchers in the accurate
identification, characterization, and quantification of this important retinoid. The provided
visualizations of the relevant biochemical pathway and analytical workflow offer a broader
context for the application of this spectroscopic data in drug development and scientific
research. As new data becomes available, this guide can be updated to provide an even more

comprehensive overview.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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